molecular formula C23H26ClN3O6S B12768669 Magnum CAS No. 50641-63-9

Magnum

Cat. No.: B12768669
CAS No.: 50641-63-9
M. Wt: 508.0 g/mol
InChI Key: XQMVBICWFFHDNN-UHFFFAOYSA-N
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Description

Magnum is a hop (Humulus lupulus) cultivar renowned for its high α-acid content (typically 12–14%) and versatile application in brewing and phytochemical industries. Originating from Germany, this compound is primarily valued for its bittering properties in beer production but has gained attention for its rich profile of bioactive compounds, including phenolic acids, flavonoids (e.g., xanthohumol), and terpenes (e.g., humulene, β-caryophyllene) .

In vitro-derived this compound plantlets have been studied as a sustainable alternative to field-grown hops, demonstrating comparable total phenolic content (TPC) and antioxidant capacity . Industrial applications extend beyond brewing; this compound extracts exhibit anti-inflammatory activity, with isolated compounds like phloroglucinol derivatives showing efficacy in reducing TPA-induced inflammation in murine models (ID₅₀ = 0.13–1.06 µmol/ear), outperforming indomethacin (ID₅₀ = 0.91 µmol/ear) .

Properties

CAS No.

50641-63-9

Molecular Formula

C23H26ClN3O6S

Molecular Weight

508.0 g/mol

IUPAC Name

5-amino-4-chloro-2-phenylpyridazin-3-one;(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

InChI

InChI=1S/C13H18O5S.C10H8ClN3O/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12;11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h6-8,12H,5H2,1-4H3;1-6H,12H2

InChI Key

XQMVBICWFFHDNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Phytochemical Metrics of Magnum vs. Similar Hop Varieties

Compound/Cultivar This compound Columbus Cascade Gianni
TPC (mg GAE/g) 45.2 ± 1.3 46.8 ± 1.5 38.4 ± 1.1 35.7 ± 0.9
DPPH• (µmol TE/g) 120.4 ± 2.8 115.6 ± 3.1 98.2 ± 2.4 89.7 ± 2.0
Xanthohumol (%) 0.85 0.78 1.20 0.65

Notes:

  • TPC : this compound and Columbus exhibit statistically similar TPC in vitro, both surpassing field-grown counterparts by ~15% .
  • Antioxidant Activity: this compound’s DPPH radical scavenging capacity exceeds Cascade and Gianni by 22–34%, attributed to its higher flavonoid glycoside content .
  • Xanthohumol : Cascade leads in xanthohumol content (1.20%), a compound linked to anti-cancer activity, whereas this compound prioritizes bittering acids .

Volatile Compound Analysis

Table 2: Volatile Composition of this compound Hops (HS-SPME vs. Steam Distillation)

Compound Class HS-SPME (%) Steam Distillation (%)
Terpenes 85.35 68.41
- Humulene 32.10 25.30
- β-Caryophyllene 28.50 22.10
Oxidized Terpenes 0.24 13.27
Esters 8.14 10.55
Alcohols 2.65 3.42

Key Findings :

  • HS-SPME better preserves terpene integrity (85.35% vs. 68.41%), making it ideal for aroma-focused applications .
  • Steam distillation increases oxidized terpenes (13.27%), which may contribute to off-flavors in beer .

Anti-Inflammatory Activity

This compound’s phenolic compounds demonstrate broader anti-inflammatory mechanisms compared to Cascade:

  • This compound : Inhibits both mPGES-1 and 5-LO enzymes (IC₅₀ = 0.8 µg/mL for IL-6 reduction) .

Terroir Impact on Aromatic Profile

This compound’s α-acid and volatile compound profiles vary significantly with geography:

  • Brazilian-grown this compound exhibits 12% lower α-acids but 18% higher sesquiterpenes compared to German-origin samples, highlighting terroir-driven metabolic shifts .

Critical Analysis of Discrepancies

  • In Vitro vs. Field-Grown : While in vitro this compound plantlets match field-grown TPC, their DPPH• values are 25% higher, suggesting stress-induced antioxidant synthesis in controlled environments .

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